2-(1-Benzylimidazol-4-yl)ethanol
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(1-benzylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C12H14N2O/c15-7-6-12-9-14(10-13-12)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2 |
InChI Key |
LKGHCRUXXJSTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Position: The placement of the benzyl group (1- vs. 2-position) significantly alters electronic and steric profiles.
- Side Chain Differences: Ethanol (vs. methanol) increases molecular weight by 14 Da and may improve solubility in aqueous environments due to the additional hydroxyl group.
Preparation Methods
Solvent Systems
-
Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity but complicate purification.
-
Ether-water biphasic systems : Improve phase separation and reduce byproducts, albeit with lower reaction rates.
-
Ethanol/water mixtures : Balance solubility and environmental safety, favored in industrial settings.
Catalytic Additives
-
PEG-600 : Increases alkylation efficiency by 15–20% via macrocyclic complexation with alkali metal ions.
-
Tetrabutylammonium bromide (TBAB) : Accelerates PTC reactions but degrades at temperatures >90°C.
Purification and Characterization
Crude products often require recrystallization from toluene or ethanol/water mixtures to achieve >98% purity. Column chromatography on silica gel (ethyl acetate/methanol 9:1) resolves residual benzyl halide impurities but is less scalable.
Key characterization data :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-Benzylimidazol-4-yl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions. For example, a reflux setup with ethanol as a solvent and glacial acetic acid as a catalyst is effective for similar imidazole derivatives. Reaction optimization may involve adjusting molar ratios (e.g., 1:1 for reactants) and reflux duration (e.g., 4–10 hours). Post-reaction purification via solvent evaporation, filtration, and recrystallization (e.g., using methanol) ensures high yields (70–97%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms the benzyl and imidazole moieties via aromatic proton signals (δ 7.2–7.5 ppm) and ethanol group protons (δ 3.6–4.0 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 216.25 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and imidazole ring vibrations (C=N stretch ~1600 cm⁻¹).
- Elemental Analysis : Ensures stoichiometric purity .
Q. How can researchers assess the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct kinetic stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–37°C. Monitor degradation via High-Performance Liquid Chromatography (HPLC) at timed intervals. Compare retention times and peak areas to quantify stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays) with controlled conditions (e.g., pH, temperature).
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., benzyl or ethanol groups) to isolate bioactive components.
- Purity Validation : Ensure >95% purity via HPLC or GC-MS to eliminate confounding effects from impurities .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts molecular geometry, dipole moments, and electronic properties.
- Molecular Dynamics (MD) Simulations : Models solubility and interaction with solvents (e.g., ethanol, water).
- Thermodynamic Frameworks : Estimate vaporization enthalpies and Gibbs free energy using group contribution methods. Validate predictions against experimental data from PubChem or NIST .
Q. How can reaction kinetics be analyzed to optimize the catalytic efficiency of this compound in multi-step syntheses?
- Methodological Answer :
- Rate Law Determination : Use pseudo-first-order conditions to isolate rate constants for individual steps (e.g., imidazole ring formation vs. benzylation).
- Activation Energy Calculation : Perform Arrhenius analysis by varying reaction temperatures (e.g., 25–80°C).
- Catalyst Screening : Test acid/base catalysts (e.g., HCl, K₂CO₃) to identify rate-enhancing agents .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for large-scale reactions.
- Design of Experiments (DoE) : Apply Response Surface Methodology (RSM) to optimize parameters (e.g., solvent volume, reaction time).
- In-line Purification : Integrate techniques like flash chromatography or crystallization during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
